molecular formula C6H8F3NO2 B2405215 3-Hydroxy-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one CAS No. 2034367-06-9

3-Hydroxy-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one

Cat. No.: B2405215
CAS No.: 2034367-06-9
M. Wt: 183.13
InChI Key: YYUJHPARFSMYDE-UHFFFAOYSA-N
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Description

3-Hydroxy-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one is a chemical compound . It is related to the class of compounds known as pyrrolidines, which are five-membered nitrogen heterocycles .


Synthesis Analysis

The synthesis of pyrrolidine compounds, including this compound, can be achieved through various synthetic strategies. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a five-membered pyrrolidine ring. The ring is saturated and contains a nitrogen atom . The molecule also contains a trifluoroethyl group and a hydroxy group .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula, molecular weight, and possibly its melting point, boiling point, and density .

Scientific Research Applications

Synthesis of Derivatives

The synthesis of 5-aryl-3-hydroxy-1-(2-hydroxypropyl)-4-(furyl-2-carbonyl)-3-pyrrolin-2-ones and their derivatives has been explored due to the potential of pyrrolidin-2-ones as a base for new medicinal molecules with improved biological activity. This research demonstrates the flexibility of pyrrolidin-2-ones in introducing various substituents into their nucleus, which is crucial for the development of new compounds with specific biological activities (Rubtsova et al., 2020).

Magnetic and Optical Properties

Pyrrolidin-2-ones have also found applications in the development of new materials with unique properties. For instance, nonanuclear lanthanide clusters incorporating pyridine derivatives have displayed dual physical properties, including magnetic and photoluminescence capabilities. This highlights the compound's potential in materials science, particularly in developing new optical and magnetic materials (Alexandropoulos et al., 2011).

Molecular Structure Analysis

The structural analysis of 4-Hydroxy-5-(4-methoxyphenyl)pyrrolidin-2-one showcases the compound's structural conformation and its implications for intermolecular interactions. This kind of study aids in understanding the molecular basis of the compound's reactivity and potential interactions in biological systems or material matrices (Mohammat et al., 2008).

Coordination Chemistry

Pyrrolidin-2-one derivatives have been studied for their coordination chemistry, exemplified by complexes involving aluminum, gallium, and indium. These studies are foundational for developing new coordination compounds with potential applications in catalysis, optical materials, and medicinal chemistry (Zhang et al., 1991).

Experimental and Computational Studies

Experimental and computational studies on radicals and cations related to pyrrolidin-2-ones provide insight into the compound's reactivity and stability. Such research is crucial for designing new molecules with desired reactivity and stability profiles, beneficial in various chemical synthesis and pharmaceutical applications (Wolken & Tureček, 1999).

Properties

IUPAC Name

3-hydroxy-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F3NO2/c7-6(8,9)3-10-2-1-4(11)5(10)12/h4,11H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYUJHPARFSMYDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C1O)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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